6-chloro-2-methoxy-4-phenylquinazoline

Catalog No.
S5967522
CAS No.
M.F
C15H11ClN2O
M. Wt
270.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-methoxy-4-phenylquinazoline

Product Name

6-chloro-2-methoxy-4-phenylquinazoline

IUPAC Name

6-chloro-2-methoxy-4-phenylquinazoline

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

InChI

InChI=1S/C15H11ClN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

VEHAPNUVJXSXGZ-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

The exact mass of the compound 6-chloro-2-methoxy-4-phenylquinazoline is 270.0559907 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-2-methoxy-4-phenylquinazoline is a heterocyclic organic compound characterized by its unique quinazoline structure, which includes a chloro group at the 6-position, a methoxy group at the 2-position, and a phenyl group at the 4-position. Its molecular formula is C15H11ClN2OC_{15}H_{11}ClN_{2}O and it has a molecular weight of approximately 276.71g/mol276.71\,g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can undergo oxidation, particularly affecting the methoxy group, leading to the formation of corresponding aldehydes or ketones.
  • Reduction: Reduction reactions can target the quinazoline core or the phenyl ring, resulting in partially or fully hydrogenated derivatives.
  • Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles (e.g., amines or thiols), allowing for the synthesis of diverse derivatives .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas with palladium catalyst are typical choices.
  • Substitution Conditions: Nucleophilic substitution often employs reagents like sodium azide or thiols under basic conditions .

Research indicates that 6-chloro-2-methoxy-4-phenylquinazoline exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Additionally, its structure allows for interaction with various enzymes and receptors, which may contribute to its therapeutic effects .

The synthesis of 6-chloro-2-methoxy-4-phenylquinazoline typically involves several key steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.
  • Introduction of Substituents: The phenyl group is often introduced via Suzuki-Miyaura coupling, using halogenated quinazolines and phenylboronic acid in the presence of a palladium catalyst.
  • Chlorination and Methoxylation: Chlorination can be performed using chlorinating agents like thionyl chloride, followed by methoxylation using methanol in acidic conditions .

6-Chloro-2-methoxy-4-phenylquinazoline has several applications in scientific research and industry:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, particularly cancer.
  • Chemical Research: The compound is utilized as a building block for synthesizing more complex quinazoline derivatives with enhanced biological properties .
  • Material Science: Its unique chemical properties make it suitable for applications in electronics and optical materials .

Studies on the interactions of 6-chloro-2-methoxy-4-phenylquinazoline with biological targets have shown that it can inhibit specific kinases by binding to their ATP-binding sites. This inhibition affects downstream signaling pathways critical for cell growth and survival. Further research is ongoing to explore its full potential as a therapeutic agent .

Several compounds share structural similarities with 6-chloro-2-methoxy-4-phenylquinazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-4-phenylquinazolineLacks methoxy group; only has chloro and phenyl groupsFocused more on kinase inhibition
4-Methyl-2-chlorophenylquinazolineContains methyl instead of methoxyDifferent electronic properties due to methyl substitution
6-Chloro-2-chloromethylquinazolineContains chloromethyl instead of methoxyIncreased reactivity due to chloromethyl group
6-Bromo-2-methoxy-4-phenylquinazolineBromine instead of chlorineAltered reactivity patterns due to bromine's properties

Uniqueness

The uniqueness of 6-chloro-2-methoxy-4-phenylquinazoline lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of a chloro group, a methoxy group, and a phenyl ring provides distinct pharmacological properties that differentiate it from other quinazoline derivatives .

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

270.0559907 g/mol

Monoisotopic Mass

270.0559907 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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